molecular formula C20H20N2O5 B3036410 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-50-5

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No. B3036410
CAS RN: 341966-50-5
M. Wt: 368.4 g/mol
InChI Key: LCUBRWAOZIUUGZ-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazolidinetrione derivatives, including imidazolidine-2,4,5-trione, have been synthesized and studied due to their pharmacological and agrochemical importance (Lee et al., 2010).
  • The kinetics and mechanisms of reactions involving imidazolidine-2,4,5-trione with various oxiranes have been examined, shedding light on their chemical behavior (Zarzyka-Niemiec & Lubczak, 2003).

Biological and Medicinal Applications

  • Imidazolidinetrionylsaccharin derivatives, structurally related to imidazolidine-2,4,5-triones, have undergone biological tests to evaluate their potential in plant response, insect control, and as fungicides (Jung et al., 2003).
  • Compounds with the imidazolidine-2,4,5-trione structure have shown inhibitory activity against cholinergic enzymes, making them candidates for treatment of neurological disorders (Pejchal et al., 2011).

Material Science and Catalysis

  • Imidazolidine-2,4,5-trione derivatives have been used in studies related to the synthesis of other chemical structures, indicating their utility as precursors or intermediates in material science (Zhang, Lee & Widenhoefer, 2009).
  • These compounds have also been explored for their potential in catalysis, particularly in reactions that require specific regioselectivity or stereochemistry (Amornraksa et al., 1989).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13-6-4-5-7-15(13)12-22-19(24)18(23)21(20(22)25)11-14-8-9-16(26-2)17(10-14)27-3/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUBRWAOZIUUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128252
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione

CAS RN

341966-50-5
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341966-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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